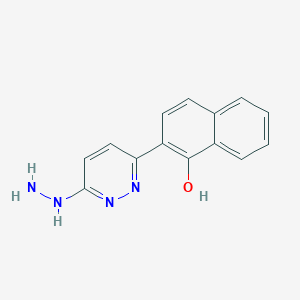
2-(6-Hydrazinopyridazine-3-YL)-1-naphthol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-Hidrazinopiridazin-3-IL)-1-naftol es un compuesto químico conocido por su estructura y propiedades únicas. Es un derivado del naftol y la piridazina, que presenta un grupo hidrazina unido al anillo de piridazina.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2-(6-Hidrazinopiridazin-3-IL)-1-naftol generalmente implica la reacción de 2-naftol con 6-hidrazinopiridazina. La reacción se lleva a cabo en condiciones controladas, a menudo en presencia de un catalizador para facilitar la formación del producto deseado. Las condiciones de reacción, como la temperatura, el solvente y el tiempo de reacción, se optimizan para lograr un alto rendimiento y pureza.
Métodos de Producción Industrial
En un entorno industrial, la producción de 2-(6-Hidrazinopiridazin-3-IL)-1-naftol puede implicar síntesis a gran escala utilizando reactores automatizados. El proceso está diseñado para garantizar la calidad y la eficiencia consistentes. Parámetros clave como las concentraciones de reactivos, el control de temperatura y los pasos de purificación se controlan meticulosamente para producir el compuesto a escala comercial.
Análisis De Reacciones Químicas
Tipos de Reacciones
2-(6-Hidrazinopiridazin-3-IL)-1-naftol experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar los óxidos correspondientes.
Reducción: Las reacciones de reducción pueden convertirlo en diferentes formas reducidas.
Sustitución: Puede participar en reacciones de sustitución donde los grupos funcionales son reemplazados por otros grupos.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de aluminio y litio.
Sustitución: Se emplean reactivos como halógenos y agentes alquilantes en condiciones específicas para lograr la sustitución.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir naftoquinonas, mientras que la reducción puede producir derivados de hidracina.
Aplicaciones Científicas De Investigación
2-(6-Hidrazinopiridazin-3-IL)-1-naftol tiene una amplia gama de aplicaciones en investigación científica:
Química: Se utiliza como bloque de construcción para sintetizar moléculas orgánicas complejas.
Biología: Se estudia el compuesto por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se están llevando a cabo investigaciones para explorar su potencial terapéutico en el tratamiento de diversas enfermedades.
Industria: Se utiliza en el desarrollo de colorantes, pigmentos y otros productos químicos industriales.
Mecanismo De Acción
El mecanismo de acción de 2-(6-Hidrazinopiridazin-3-IL)-1-naftol implica su interacción con objetivos moleculares como enzimas y receptores. El grupo hidrazina juega un papel crucial en su reactividad, lo que le permite formar enlaces covalentes con las moléculas diana. Esta interacción puede modular las vías biológicas y ejercer efectos terapéuticos.
Comparación Con Compuestos Similares
Compuestos Similares
- 2-(6-Hidrazinopiridazin-3-IL)fenol
- 2-(6-Hidrazinopiridazin-3-IL)-4-metilfenol
Unicidad
2-(6-Hidrazinopiridazin-3-IL)-1-naftol destaca por su combinación única de estructuras de naftol y piridazina. Esta configuración distintiva imparte propiedades químicas y biológicas específicas que lo diferencian de compuestos similares.
Propiedades
Fórmula molecular |
C14H12N4O |
|---|---|
Peso molecular |
252.27 g/mol |
Nombre IUPAC |
2-(6-hydrazinylpyridazin-3-yl)naphthalen-1-ol |
InChI |
InChI=1S/C14H12N4O/c15-16-13-8-7-12(17-18-13)11-6-5-9-3-1-2-4-10(9)14(11)19/h1-8,19H,15H2,(H,16,18) |
Clave InChI |
PFGACLDPHOYPPF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC(=C2O)C3=NN=C(C=C3)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3Z)-3-[(3-bromo-4-methylphenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B12443907.png)
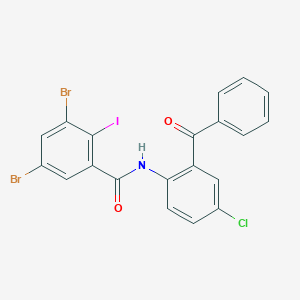
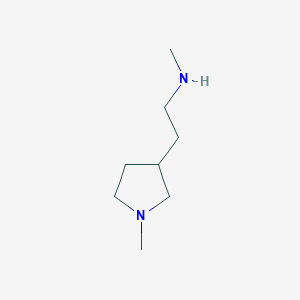
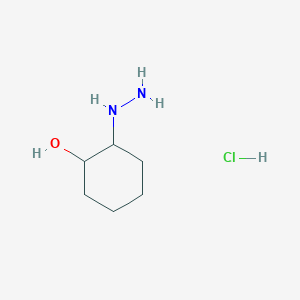

![1-Phenyl-N-[2-(trifluoromethoxy)ethyl]cyclohexanamine hydrochloride](/img/structure/B12443952.png)
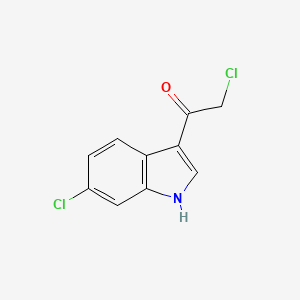
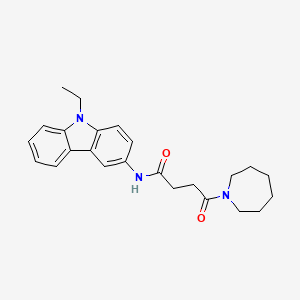
![(R)-4-tert-Butyl-2-[(SP)-2-(diphenylphosphino)ferrocenyl]-2-oxazoline](/img/structure/B12443965.png)
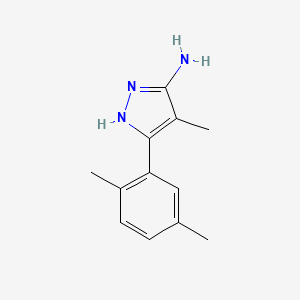

![2-[(3-cyano-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B12443994.png)
![4,6-dichloro-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12443998.png)
![N-Methyl-N-[6-(2-thienyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B12444005.png)
